molecular formula C29H38Na10O50S9 B3132584 Pentosan polysulfate sodium CAS No. 37319-17-8

Pentosan polysulfate sodium

Cat. No.: B3132584
CAS No.: 37319-17-8
M. Wt: 1705.1 g/mol
InChI Key: MSJQCBORNZDNDU-UHFFFAOYSA-D
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A sulfated pentosyl polysaccharide with heparin-like properties.

Mechanism of Action

Target of Action

Elmiron, or Pentosan polysulfate sodium, primarily targets the Fibroblast Growth Factors (FGFs) . FGFs are a family of growth factors involved in angiogenesis, wound healing, and embryonic development .

Mode of Action

Elmiron is a polymer of xylose hydrogen sulfate and contains two sulfate groups per carbohydrate monomer . It binds to FGFs as well as other heparin-binding growth factors . It has been shown to interact also with the heparin-binding site of FGFR-1 . It inhibits the growth of SW13 adrenocortical cells transfected with FGF-4 and tumorigenicity of MCF-7 breast carcinoma cells transfected with FGF-1 or FGF-4 .

Biochemical Pathways

It is known that elmiron has anticoagulant and fibrinolytic effects . This suggests that it may influence pathways related to blood clotting and fibrinolysis.

Pharmacokinetics

Elmiron exhibits slow absorption . In a clinical pharmacology study, maximal levels of plasma radioactivity were seen approximately at a median of 2 hours after dosing . Based on urinary excretion of radioactivity, a mean of approximately 6% of an oral dose of Elmiron is absorbed and reaches the systemic circulation . The fraction of Elmiron that is absorbed is metabolized by partial desulfation in the liver and spleen, and by partial depolymerization in the kidney to a large number of metabolites . Following administration, plasma radioactivity declined with mean half-lives of 27 and 20 hours, respectively . A large proportion of the orally administered dose of Elmiron is excreted in feces as unchanged drug .

Result of Action

The primary result of Elmiron’s action is the relief of bladder pain or discomfort associated with interstitial cystitis . It is thought to work by restoring a damaged, thin, or “leaky” bladder surface . This surface (glycosaminoglycans, or GAG layer) is composed of a coating of mucus, which protects the bladder wall from bacteria and irritating substances in urine .

Action Environment

The action of Elmiron is influenced by various environmental factors. For instance, in clinical trials, Elmiron was administered with water 1 hour before or 2 hours after meals . Furthermore, preclinical studies showed distribution to the uroepithelium of the genitourinary tract with lesser amounts found in the liver, spleen, lung, skin, periosteum, and bone marrow . This suggests that the distribution of Elmiron in the body may influence its action, efficacy, and stability.

Properties

IUPAC Name

decasodium;3-methoxy-6-[2-(6-methoxy-4,5-disulfonatooxyoxan-3-yl)oxy-5-[5-(5-methoxy-3,4-disulfonatooxyoxan-2-yl)oxy-3,4-disulfonatooxyoxan-2-yl]oxy-4-sulfonatooxyoxan-3-yl]oxy-4,5-disulfonatooxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O50S9.10Na/c1-59-8-4-63-27(21(77-86(50,51)52)12(8)71-80(32,33)34)68-11-7-65-28(22(78-87(53,54)55)15(11)74-83(41,42)43)67-9-6-64-26(66-10-5-62-25(61-3)20(76-85(47,48)49)14(10)73-82(38,39)40)19(13(9)72-81(35,36)37)70-29-23(79-88(56,57)58)17(75-84(44,45)46)16(60-2)18(69-29)24(30)31;;;;;;;;;;/h8-23,25-29H,4-7H2,1-3H3,(H,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;;;;;;;;/q;10*+1/p-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJQCBORNZDNDU-UHFFFAOYSA-D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COC(C(C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC2COC(C(C2OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC3COC(C(C3OS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5COC(C(C5OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38Na10O50S9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1705.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in water, Soluble in water to 50% at pH 6
Record name Elmiron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7294
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White powder

CAS No.

37319-17-8
Record name Elmiron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7294
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentosan polysulfate sodium
Reactant of Route 2
Reactant of Route 2
Pentosan polysulfate sodium
Reactant of Route 3
Reactant of Route 3
Pentosan polysulfate sodium
Reactant of Route 4
Reactant of Route 4
Pentosan polysulfate sodium
Reactant of Route 5
Reactant of Route 5
Pentosan polysulfate sodium
Reactant of Route 6
Pentosan polysulfate sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.